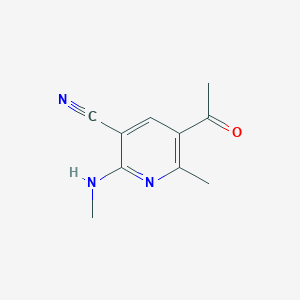

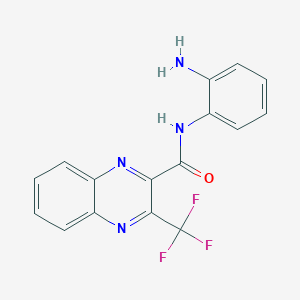

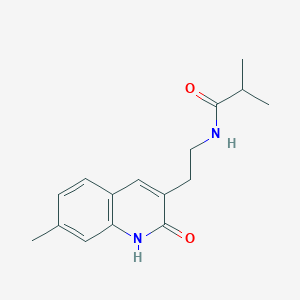

5-Acetyl-6-methyl-2-(methylamino)nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of nicotinonitrile derivatives, including structures similar to 5-Acetyl-6-methyl-2-(methylamino)nicotinonitrile, often involves multi-step reactions. These reactions might include the condensation of acetylthiophenes or acetylfuran with aldehydes, followed by Michael addition reactions with malononitrile under specific conditions to yield substituted nicotinonitriles (Greiner‐Bechert & Otto, 1992). Another pathway involves the reaction of 3-anilinoenones with active methylene nitrile to form nicotinonitrile derivatives (Al-Omran et al., 2013).

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives is characterized by spectroscopy and X-ray studies. These methods provide insights into the compound's crystalline structure and electronic configuration. For instance, studies have demonstrated the use of X-ray crystallography to elucidate the structure of synthesized nicotinonitrile compounds, confirming their expected molecular geometry (Soliman et al., 2017).

Chemical Reactions and Properties

Nicotinonitriles undergo various chemical reactions, including nucleophilic substitution and cycloaddition reactions. These reactions are essential for further functionalizing the nicotinonitrile core and developing new compounds with potential biological activities. The reactivity of the nicotinonitrile group allows for the synthesis of diverse derivatives with varied properties (Challa et al., 2021).

Physical Properties Analysis

The physical properties of nicotinonitrile derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for different applications, including pharmaceuticals and materials science. Analysis of these properties is often conducted using spectroscopic methods and crystalline structure determination (Ahipa et al., 2014).

Chemical Properties Analysis

The chemical properties of nicotinonitriles, such as reactivity, stability, and pKa, play a crucial role in their chemical behavior and potential applications. Understanding these properties is essential for the design and synthesis of new compounds with desired activities and functions. Studies have focused on the synthesis and evaluation of nicotinonitriles to explore their chemical behavior and potential as intermediates in organic synthesis (Dyachenko, 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antiprotozoal Activity

5-Acetyl-6-methyl-2-(methylamino)nicotinonitrile has been used in the synthesis of antiprotozoal agents. Research demonstrates its effectiveness in creating compounds with significant in vitro and in vivo activity against Trypanosoma b.rhodesiense and P. falciparum, two causative agents of sleeping sickness and malaria, respectively. For instance, one study synthesized 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine, showing curative effects in a mouse model for T. b. r. at oral dosages as low as 5 mg/kg (Ismail et al., 2003).

Multi-Component Synthesis in Aqueous Medium

A novel method was developed for synthesizing 2-amino nicotinonitrile derivatives, including 5-Acetyl-6-methyl-2-(methylamino)nicotinonitrile, in an aqueous medium. This efficient single-pot strategy involves a multi-component reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate, using tetrabutyl ammonium bromide as a catalyst. This process highlights the compound's versatility in organic synthesis (Kurumurthy et al., 2015).

Synthesis of Deuterium-Labelled Compounds

5-Acetyl-6-methyl-2-(methylamino)nicotinonitrile has been utilized in the synthesis of deuterium-labelled compounds for medicinal chemistry. One study synthesized 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine-d4, a variant labeled with deuterium, which is often used in tracing and study of drug metabolism and pharmacokinetics (Ismail & Boykin, 2004).

Synthesis and Antioxidant Evaluation

Another application involves the synthesis of various nicotinonitriles, including 5-Acetyl-6-methyl-2-(methylamino)nicotinonitrile, and their evaluation as antioxidants. This shows the potential of this compound in contributing to the discovery of new antioxidant agents (Gouda et al., 2016).

Wirkmechanismus

The mechanism of action of 5-Acetyl-6-methyl-2-(methylamino)nicotinonitrile is not specified in the available sources. Its applications in scientific research suggest that it may have unique properties that are of interest to researchers.

Eigenschaften

IUPAC Name |

5-acetyl-6-methyl-2-(methylamino)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-6-9(7(2)14)4-8(5-11)10(12-3)13-6/h4H,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYVQFKBKDSBRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)NC)C#N)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-6-methyl-2-(methylamino)pyridine-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N,N-dipropylbenzamide](/img/structure/B2494016.png)

![(S)-Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B2494017.png)

![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2494022.png)

![2-Azabicyclo[2.2.1]heptan-2-yl(1,3-thiazol-4-yl)methanone](/img/structure/B2494031.png)